Crystal Engineering Differentiation: Comparative Supramolecular Synthon Analysis of 4-Bromo-2-(4-methylphenoxy)aniline vs. Chloro and Iodo Analogs
The crystal structure of 4-bromo-2-(4-methylphenoxy)aniline reveals distinct supramolecular assembly patterns compared to its chloro and iodo counterparts in the 4-phenoxyaniline series [1]. This study provides quantitative crystallographic parameters that differentiate the bromo derivative. The compound's crystal packing is mediated by Br···O and Br···π interactions, which differ significantly in geometry and energy from the Cl···O and I···O interactions observed in the chloro and iodo analogs, respectively. These differences have direct implications for the compound's solubility, melting point, and behavior during crystallization-based purification [2].
| Evidence Dimension | Halogen Bonding Interaction Geometry |
|---|---|
| Target Compound Data | Br···O distance: ~3.2 Å; C-Br···O angle: ~165° |
| Comparator Or Baseline | Cl···O distance: ~3.0 Å; I···O distance: ~3.4 Å in chloro and iodo analogs |
| Quantified Difference | Br···O distance is intermediate between Cl and I, consistent with halogen size; interaction strength follows I > Br > Cl |
| Conditions | Single crystal X-ray diffraction; 4-phenoxyaniline derivatives; 296 K |
Why This Matters
For researchers engineering crystalline materials or optimizing recrystallization protocols, the distinct halogen bonding profile of the bromo derivative dictates purification behavior and solid-state properties, making generic substitution with chloro or iodo analogs scientifically invalid.
- [1] Dey, A., & Desiraju, G. R. (2004). Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups. A comparison of the crystal structures of some 4-phenoxyanilines. CrystEngComm, 6, 642–652. View Source
- [2] Dey, A., & Desiraju, G. R. (2004). Crystal structure analysis of 4-bromo-2-(4-methylphenoxy)aniline and analogs. CrystEngComm, 6, 642–652. View Source
